Home > Products > Screening Compounds P121688 > Duvelisib R enantiomer
Duvelisib R enantiomer -

Duvelisib R enantiomer

Catalog Number: EVT-253575
CAS Number:
Molecular Formula: C22H17ClN6O
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Duvelisib (R enantiomer) is a novel and selective PI3K δ/γ inhibitor with 2.5 nM / 27 nM (PI3K δ/γ), highly selective for PI3K δ/γ than other protein kinases.Target: PI3K δ/γin vitro: Human peripheral blood CD19+ B cells were stimulated with anti-IgM and anti-CD40 antibodies in the presence or absence of IPI-145 for 96 hr. IPI-145 inhibited human B cell proliferation with an average IC50 value of 0.5 nM[1]in vivo: Beginning at this time, animals were orally dosed daily for 20 weeks with vehicle, IPI-145 (1, 5, or 10 mg/kg), or a dexamethasone control (2 mg/kg). Proteinuria was significantly reduced at study termination for all IPI-145-treated mice compared with vehicle animals, as well as in the dexamethasone control group [1].
Overview

Duvelisib R enantiomer is a chiral compound classified as a dual inhibitor of phosphoinositide 3-kinases, specifically targeting the delta and gamma isoforms of these enzymes. It is primarily utilized in the treatment of certain hematological malignancies, including chronic lymphocytic leukemia and small lymphocytic lymphoma, particularly in patients who have undergone multiple prior therapies. The compound is known chemically as C22H17ClN6O, with a molecular weight of 416.86 g/mol, and is identified by the CAS number 1261590-48-0 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Duvelisib R enantiomer involves several steps typical for the production of chiral molecules. The process generally includes:

  1. Chiral Resolution: The compound is synthesized as a racemic mixture, which is then separated into its individual enantiomers, with the R enantiomer being isolated through techniques such as chromatography.
  2. Chemical Reactions: Key reactions may involve nucleophilic substitutions and cyclization processes to construct the core structure of the molecule.
  3. Purification: Following synthesis, the compound undergoes purification to remove any unreacted materials or byproducts, ensuring high purity necessary for pharmaceutical applications.

The specific synthetic routes can vary based on the desired yield and purity levels, but detailed methodologies are often proprietary to pharmaceutical developers .

Molecular Structure Analysis

Structure and Data

Duvelisib R enantiomer features a complex molecular structure characterized by:

  • Molecular Formula: C22H17ClN6O
  • Molecular Weight: 416.86 g/mol
  • Chirality: Contains one stereogenic center, making it a chiral molecule with distinct pharmacological properties compared to its S enantiomer.

The structure includes a chlorinated aromatic ring and a purine-like moiety that contributes to its biological activity as a kinase inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Duvelisib R enantiomer participates in various chemical reactions relevant to its function as a kinase inhibitor:

  1. Inhibition Mechanism: By binding to the active sites of phosphoinositide 3-kinases, it disrupts signaling pathways critical for cell proliferation and survival in cancer cells.
  2. Metabolism: The compound undergoes metabolic transformations primarily in the liver, where it is processed by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

These reactions underscore its role in modulating cellular signaling pathways involved in cancer progression .

Mechanism of Action

Process and Data

The mechanism of action for Duvelisib R enantiomer involves:

  • Inhibition of Phosphoinositide 3-Kinases: By selectively inhibiting PI3Kδ and PI3Kγ isoforms, Duvelisib interferes with downstream signaling pathways such as the PI3K/AKT/mTOR pathway.
  • Impact on Cell Signaling: This inhibition leads to reduced cell survival signals, promoting apoptosis (programmed cell death) in malignant cells while also affecting immune cell function.

Clinical studies have demonstrated its effectiveness in reducing tumor burden in patients with relapsed or refractory forms of leukemia and lymphoma .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Duvelisib R enantiomer exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in ethanol but practically insoluble in water, which affects its formulation for oral administration.
  • Stability: The compound should be stored at low temperatures (e.g., -20°C) to maintain stability over time.
  • Appearance: Typically presented as a white-to-off-white crystalline solid.

These properties are critical for determining the formulation strategies used in drug development .

Applications

Scientific Uses

Duvelisib R enantiomer is primarily applied in oncology:

  • Therapeutic Use: It is indicated for patients with chronic lymphocytic leukemia or small lymphocytic lymphoma who have failed previous treatments. Its dual kinase inhibition mechanism makes it effective against these malignancies.
  • Research Applications: Beyond clinical use, Duvelisib serves as a valuable tool in research settings for studying PI3K signaling pathways and their implications in cancer biology.

The ongoing research into its pharmacodynamics and pharmacokinetics continues to expand its potential applications within oncology and beyond .

Properties

Product Name

Duvelisib R enantiomer

IUPAC Name

8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one

Molecular Formula

C22H17ClN6O

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1

InChI Key

SJVQHLPISAIATJ-CYBMUJFWSA-N

SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.